The compound (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a purine derivative characterized by its unique stereochemistry and functional groups. It features a tetrahydrofuran ring, which is substituted with a hydroxymethyl group and an amino-purine moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of antiviral and anticancer agents.
The reactivity of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol can be attributed to its functional groups. The hydroxymethyl group can participate in oxidation reactions, leading to the formation of aldehydes or ketones. Additionally, the amino group can engage in nucleophilic substitutions or acylation reactions.
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This compound exhibits significant biological activity due to its structural resemblance to nucleosides. It has been studied for its potential antiviral properties, particularly against viral infections such as hepatitis and HIV. The purine base is essential for nucleic acid synthesis, making this compound a candidate for further research in antiviral drug development.
Synthesis of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves several steps:
The primary applications of (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol lie in pharmaceutical research. Its structural features suggest potential use as:
Several compounds share structural similarities with (2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2R,3R,4S,5R)-2-(6-Amino-8-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 15465-92-6 | Contains chlorine substituent; potential for different biological activity. |
| (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl methyl phosphate | 98765-5 | Phosphate group enhances solubility and bioavailability. |
| 2'-Deoxyadenosine | 958-09-8 | A natural nucleoside; serves as a reference for biological activity studies. |
These compounds differ mainly in their substituents and stereochemistry, which influence their biological activities and potential therapeutic uses.